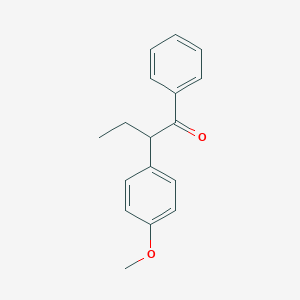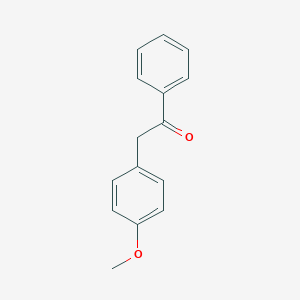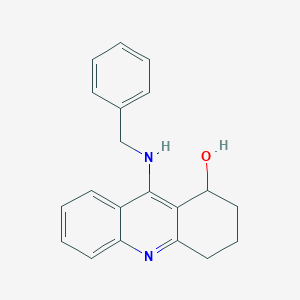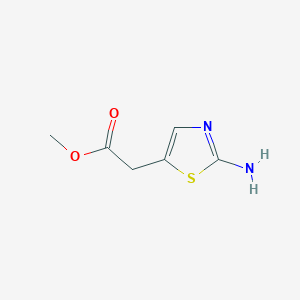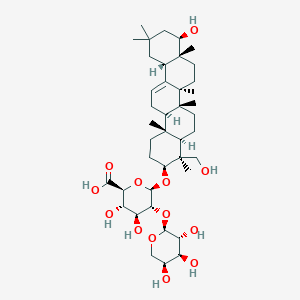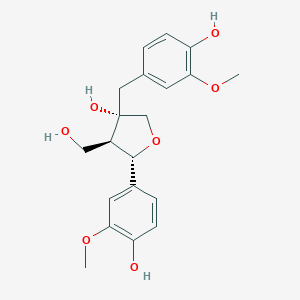
オリビル
概要
説明
Olivil is a naturally occurring lignan, a type of phenolic compound, found in various plants, including olive trees (Olea europaea) It is known for its antioxidant properties and potential health benefits The chemical structure of olivil includes a tetrahydrofuran ring, which is characteristic of many lignans
科学的研究の応用
Olivil has a wide range of scientific research applications:
Chemistry: Olivil is studied for its antioxidant properties and its potential to act as a natural preservative in food and cosmetic products.
Biology: Research has shown that olivil exhibits cytotoxicity against certain cancer cell lines, making it a candidate for anticancer studies.
Medicine: Olivil’s antiviral and anti-inflammatory properties are being explored for potential therapeutic applications in treating viral infections and inflammatory diseases.
Industry: In the industrial sector, olivil is used in the development of natural antioxidants for food preservation and in the formulation of health supplements
作用機序
Target of Action
Olivil is a type of lignan , a class of compounds known for their antioxidant activity . The primary targets of Olivil are free radicals, specifically DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals . These radicals are known to cause oxidative stress, leading to cell damage and various diseases.
Mode of Action
Olivil interacts with its targets (free radicals) through a process known as radical scavenging . This involves the donation of an electron to the free radical, neutralizing it and preventing it from causing oxidative damage to cells . The structure of Olivil, particularly the presence of hydroxy groups, plays a crucial role in its antioxidant activity .
Biochemical Pathways
It is known that lignans like olivil play a significant role in the antioxidant activity of foods and plants . By neutralizing free radicals, Olivil can potentially influence various biochemical pathways related to oxidative stress and cellular damage.
Result of Action
The primary result of Olivil’s action is the reduction of oxidative stress in cells . By scavenging free radicals, Olivil helps to prevent cellular damage and maintain the integrity of cellular structures . This can potentially contribute to the prevention of various diseases associated with oxidative stress.
生化学分析
Biochemical Properties
Olivil interacts with various biomolecules in biochemical reactions. It has been synthesized and studied for its antioxidant activity . The structure of Olivil plays a significant role in its biochemical reactions. For instance, the presence of a tertiary hydroxy group in Olivil was found to reduce its antioxidant activity .
Molecular Mechanism
The molecular mechanism of Olivil’s action is largely attributed to its antioxidant activity. It is believed to exert its effects at the molecular level by neutralizing harmful free radicals, thereby preventing oxidative damage to cells and biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
Olivil can be synthesized through several methods. One common approach involves the stereoselective synthesis of olivil-type lignans from sugars like D-xylose or L-arabinose. The key steps in this synthesis include aldol condensation, reduction, and cyclization reactions. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In addition to synthetic routes, olivil can be extracted from natural sources such as the fruits or leaves of olive trees. Common extraction methods include solvent extraction, supercritical fluid extraction, and cold pressing. These methods are chosen based on the desired purity and yield of the compound .
化学反応の分析
Types of Reactions
Olivil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and methoxy groups on the lignan structure.
Common Reagents and Conditions
Oxidation: Olivil can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides are used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of olivil can lead to the formation of quinones, while reduction can yield dihydro derivatives. Substitution reactions can produce various esters or ethers .
類似化合物との比較
Olivil is part of a broader class of lignans, which includes compounds like pinoresinol, secoisolariciresinol, and matairesinol Compared to these lignans, olivil is unique due to its specific stereochemistry and the presence of a tetrahydrofuran ring
List of Similar Compounds
- Pinoresinol
- Secoisolariciresinol
- Matairesinol
- 4-methoxy-8-acetyl olivil
- Cyclo-olivil-9-O-glucopyranoside
Olivil stands out among these compounds due to its potent antioxidant activity and its potential therapeutic applications, making it a valuable compound for further research and development.
特性
IUPAC Name |
(3S,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-25-17-7-12(3-5-15(17)22)9-20(24)11-27-19(14(20)10-21)13-4-6-16(23)18(8-13)26-2/h3-8,14,19,21-24H,9-11H2,1-2H3/t14-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHIKUCXNBQDEM-JSNMRZPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@]2(CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2955-23-9 | |
| Record name | Olivil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLIVIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P22CU5PR9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (-)-Olivil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



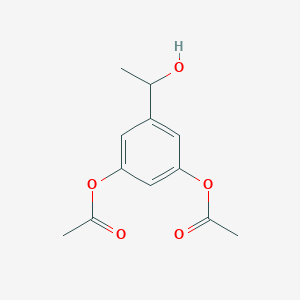
![Spiro[1,3-oxazolidine-5,2'-adamantane]-2-one](/img/structure/B28319.png)

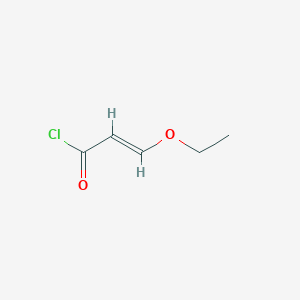
![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)
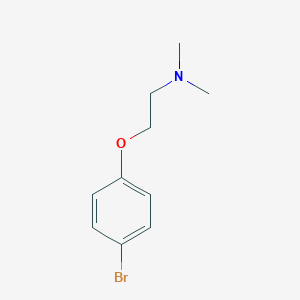
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B28333.png)
